molecular formula C6H5F3N4O B1454744 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one CAS No. 877402-45-4

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Cat. No.: B1454744
CAS No.: 877402-45-4
M. Wt: 206.13 g/mol
InChI Key: RJNNTMBQPSTNQP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a heterocyclic compound that features a trifluoromethyl group and a triazolopyrazine ring system

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds such as sitagliptin . It interacts with enzymes like dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased insulin secretion and decreased blood glucose levels . Additionally, it may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, its inhibition of DPP-4 affects the insulin signaling pathway, leading to improved glucose uptake by cells . Moreover, the compound’s impact on gene expression can result in altered cellular functions, such as increased insulin production and secretion . These effects make it a valuable compound for studying diabetes and other metabolic disorders.

Molecular Mechanism

At the molecular level, 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one exerts its effects primarily through enzyme inhibition . By binding to the active site of DPP-4, it prevents the enzyme from degrading incretin hormones, which are responsible for stimulating insulin release . This binding interaction is crucial for the compound’s ability to regulate blood glucose levels. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and protein activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that it remains stable under specific conditions, but may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular function, such as prolonged insulin secretion and improved glucose metabolism . These temporal effects are critical for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one vary with different dosages in animal models . At lower doses, the compound effectively inhibits DPP-4, leading to improved glucose regulation without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to organs and tissues . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is involved in several metabolic pathways, particularly those related to glucose metabolism . It interacts with enzymes such as DPP-4, influencing the breakdown and utilization of glucose . The compound’s effects on metabolic flux and metabolite levels are significant, as they can lead to improved glucose regulation and insulin sensitivity . These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

Within cells and tissues, 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is transported and distributed through various mechanisms . It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical processes . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents, particularly in the treatment of diabetes and cancer.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceutical agents sets it apart from other similar compounds .

Properties

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4O/c7-6(8,9)5-12-11-3-4(14)10-1-2-13(3)5/h1-2H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNNTMBQPSTNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877402-45-4
Record name 3-(Trifluoromethyl)-6,7-dihydro-(1,2,4)triazolo(4,3-a)pyrazin-8(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877402454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(TRIFLUOROMETHYL)-6,7-DIHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZIN-8(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJ3TE28KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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